Methyl petroselaidate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

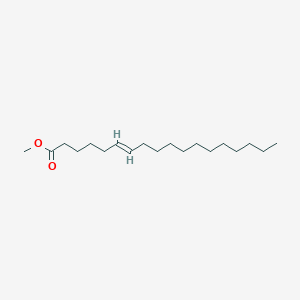

Structure

2D Structure

Propiedades

IUPAC Name |

methyl (E)-octadec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTVDKVXAFJVRU-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52355-31-4 | |

| Record name | Methyl 6-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Petroselaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselaidate (B1239425), also known as methyl trans-6-octadecenoate or petroselaidic acid methyl ester, is the methyl ester of petroselaidic acid, a trans monounsaturated fatty acid. Its chemical formula is C19H36O2.[1][2][3][4] This compound and its isomers are subjects of interest in various fields, including biofuel research, industrial lubricants, and as a reference standard in the chemical analysis of lipids.[5][6] Understanding its physical properties is critical for its application in research and development, ensuring proper handling, storage, and utilization in experimental and industrial settings.

This technical guide provides a comprehensive overview of the known physical properties of methyl petroselaidate, details common experimental protocols for their determination, and presents a logical workflow for property characterization.

Physical and Chemical Properties

The physical characteristics of this compound have been documented across various sources. These properties are essential for predicting its behavior in different chemical and physical systems.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note the existence of some discrepancies in reported values across different suppliers and databases, which may arise from variations in measurement conditions or sample purity.

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-octadec-6-enoate | [7] |

| Synonyms | Methyl trans-6-octadecenoate, Petroselaidic Acid Methyl Ester | [2][4] |

| CAS Number | 14620-36-1 | [1][2][4] |

| Molecular Formula | C19H36O2 | [1][2][3][4][5] |

| Molecular Weight | 296.49 g/mol (also reported as 296.4879 and 296.5) | [1][2][4][5][7][8] |

| Appearance | Colorless to almost colorless clear liquid; also reported as a solid | [4][6][9] |

| Melting Point | 18 - 20 °C | [6] |

| 19 °C | [8] | |

| Boiling Point | 164 - 166 °C at 3 mmHg | [6] |

| 165 °C at 3 mmHg | ||

| 164 - 165 °C at 2-3 Torr | [8] | |

| Density / Specific Gravity | 1.45 (20/20) | |

| 0.873 ± 0.06 g/cm³ (Predicted) | [8] | |

| Refractive Index | n20/D 1.450 | [6] |

| 1.45 | ||

| 1.4490 to 1.4530 | [8] | |

| Flash Point | 92 °C | |

| Solubility | DMF: 33 mg/ml; DMSO: 14 mg/ml; Ethanol: 33 mg/ml | [8] |

| Purity | Typically >97% (GC) | [6] |

| Storage Conditions | Freezer (≤0 °C) under inert gas | [4][8][9] |

Note: The physical state (liquid or solid) is dependent on ambient temperature, as the melting point is near room temperature.

Experimental Protocols for Property Determination

Standardized methods are crucial for obtaining reliable and reproducible data on the physical properties of chemical compounds like this compound. The structural features of fatty acid methyl esters (FAMEs), such as chain length and degree of unsaturation, directly influence their physical properties.[10] Below are detailed methodologies for key experimental determinations.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of volatile and semi-volatile compounds like FAMEs.

-

Objective: To separate and quantify this compound from any impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl polysiloxane column).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in an appropriate solvent (e.g., heptane (B126788) or methylene (B1212753) chloride).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated GC inlet, which vaporizes the sample.

-

Separation: The carrier gas (e.g., helium or hydrogen) sweeps the vaporized sample onto the analytical column. The column is housed in an oven with a programmable temperature ramp. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (column coating).

-

Detection: As components elute from the column, they are detected by the FID. The detector generates a signal proportional to the amount of analyte.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The purity is calculated by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks.

-

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material, making it ideal for accurately determining melting points.[11]

-

Objective: To determine the precise melting point and enthalpy of fusion of this compound.

-

Instrumentation: A Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves cooling the sample to well below its expected melting point (e.g., -20°C), holding it isothermally to ensure complete solidification, and then heating at a constant rate (e.g., 2-5 °C/min) through the melting transition.

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. During melting, the sample absorbs energy, resulting in an endothermic peak on the DSC thermogram.

-

Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endotherm. The area under the peak is proportional to the enthalpy of fusion.

-

Boiling Point Determination via Vacuum Distillation

Due to the relatively high boiling point of this compound, its determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is measured under reduced pressure (vacuum).

-

Objective: To determine the boiling point of this compound at a specific, reduced pressure.

-

Instrumentation: A vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, manometer for pressure measurement, and a vacuum pump.

-

Methodology:

-

Apparatus Setup: The this compound sample is placed in the distillation flask with boiling chips. The apparatus is assembled and checked for leaks.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 3 mmHg), which is monitored by the manometer.

-

Heating: The distillation flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the vapor outlet leading to the condenser.

-

Observation: The boiling point is recorded as the temperature at which the vapor condenses on the thermometer bulb and a steady rate of distillation is observed. This temperature is recorded along with the corresponding pressure.

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a purified chemical sample such as this compound.

Caption: Logical workflow for the characterization of this compound's physical properties.

References

- 1. 6-octadecenoic acid, methyl ester (this compound) [webbook.nist.gov]

- 2. ez.restek.com [ez.restek.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. larodan.com [larodan.com]

- 5. This compound | 14620-36-1 | MOLNOVA [molnova.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 6-octadecenoate | C19H36O2 | CID 5366845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYL 6-TRANS-OCTADECENOATE | 14620-36-1 [chemicalbook.com]

- 9. Methyl 6(E)-Octadecenoate - CD Biosynsis [biosynsis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Petroselinic and Petroselaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of oleic acid, is a monounsaturated fatty acid of significant industrial interest, primarily sourced from the seeds of plants in the Apiaceae family, such as coriander and parsley. Its unique double bond position at the Δ6 position makes it a valuable precursor for the production of various chemicals, including lauric acid and adipic acid. Understanding its biosynthesis is crucial for efforts to metabolically engineer its production in conventional oilseed crops. This technical guide provides a comprehensive overview of the biosynthetic pathway of petroselinic acid, detailing the key enzymes, substrates, and intermediates involved. Additionally, it explores the formation of its trans-isomer, petroselaidic acid, which is primarily produced through the biohydrogenation of unsaturated fatty acids by rumen microbiota. This guide includes detailed experimental protocols for key assays, quantitative data on enzyme kinetics and substrate specificities, and visual diagrams of the metabolic pathways to facilitate a deeper understanding for researchers in lipid biochemistry and biotechnology.

Introduction

Petroselinic acid (18:1Δ6c) is the major fatty acid component in the seed oils of many species of the Apiaceae (Umbelliferae) family, where it can constitute up to 85% of the total fatty acids.[1] Unlike the common oleic acid (18:1Δ9c), the double bond in petroselinic acid is located between the 6th and 7th carbon atoms from the carboxyl end. This structural feature imparts distinct physical and chemical properties, making it a desirable raw material for the chemical industry. For instance, oxidative cleavage of the double bond yields lauric acid (12:0), a valuable component in detergents and surfactants, and adipic acid (a C6 dicarboxylic acid), a precursor for nylon-6,6 production.

Petroselaidic acid (18:1Δ6t) is the trans-isomer of petroselinic acid.[2] While present in trace amounts in some plant oils, it is more commonly found in the milk and fat of ruminant animals. Its formation is not a primary biosynthetic pathway in plants but rather a result of microbial biohydrogenation in the rumen.

This guide will provide a detailed exploration of the biosynthetic pathways of both petroselinic and petroselaidic acid, aimed at providing researchers, scientists, and drug development professionals with a thorough understanding of these processes.

Biosynthesis of Petroselinic Acid

The biosynthesis of petroselinic acid occurs in the plastids of plant cells, primarily within the developing endosperm of seeds. It follows a specialized branch of the de novo fatty acid synthesis pathway, involving a unique desaturase and a specific elongase. The overall pathway can be summarized in three key steps:

-

De novo synthesis of palmitoyl-ACP.

-

Desaturation of palmitoyl-ACP to form Δ4-hexadecenoyl-ACP.

-

Elongation of Δ4-hexadecenoyl-ACP to petroselinoyl-ACP.

De Novo Fatty Acid Synthesis

The initial steps of petroselinic acid biosynthesis are shared with the general fatty acid synthesis pathway. Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. A series of condensation, reduction, and dehydration reactions, catalyzed by the fatty acid synthase (FAS) complex, leads to the formation of saturated acyl-ACPs, primarily palmitoyl-ACP (16:0-ACP).

Desaturation of Palmitoyl-ACP

The key committed step in petroselinic acid biosynthesis is the introduction of a cis double bond at the Δ4 position of palmitoyl-ACP. This reaction is catalyzed by a specific soluble acyl-ACP desaturase known as Δ4-palmitoyl-ACP desaturase .[3] This enzyme has been identified and characterized from coriander (Coriandrum sativum).[4][5]

-

Enzyme: Δ4-palmitoyl-ACP desaturase

-

Substrate: Palmitoyl-ACP (16:0-ACP)

-

Product: (Z)-hexadec-4-enoyl-ACP (16:1Δ4-ACP)

-

Cofactors: Requires a reduced ferredoxin as an electron donor, which in turn receives electrons from NADPH via ferredoxin-NADP+ reductase. Molecular oxygen is the terminal electron acceptor.[6]

Elongation to Petroselinoyl-ACP

The 16:1Δ4-ACP intermediate is then elongated by two carbons to form petroselinoyl-ACP (18:1Δ6-ACP). This elongation step is catalyzed by a specific isoform of β-ketoacyl-ACP synthase I (KAS I) .[1] This KAS I enzyme exhibits a preference for the C16 unsaturated substrate over saturated acyl-ACPs of similar chain length.

-

Enzyme: β-ketoacyl-ACP synthase I (KAS I)

-

Substrates: (Z)-hexadec-4-enoyl-ACP (16:1Δ4-ACP) and Malonyl-ACP

-

Product: 3-oxo-(Z)-octadec-6-enoyl-ACP

-

Subsequent Steps: The 3-oxoacyl-ACP intermediate is then reduced, dehydrated, and reduced again by the remaining enzymes of the FAS complex (β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase) to yield petroselinoyl-ACP (18:1Δ6-ACP).

Release and Incorporation into Triacylglycerols

Finally, the petroselinoyl moiety is cleaved from the ACP by an acyl-ACP thioesterase (FAT). The resulting free petroselinic acid is then exported from the plastid and activated to petroselinoyl-CoA in the cytoplasm. Subsequently, it is incorporated into triacylglycerols (TAGs) via the Kennedy pathway in the endoplasmic reticulum for storage in oil bodies.

Visualization of the Petroselinic Acid Biosynthesis Pathway

Biosynthesis of Petroselaidic Acid

Petroselaidic acid, the trans-isomer of petroselinic acid, is not synthesized de novo in plants or animals. Its primary route of formation is through the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of ruminant animals. If petroselinic acid is ingested by a ruminant, it can be isomerized to petroselaidic acid.

The process involves two main steps:

-

Isomerization: A microbial isomerase converts the cis-double bond at the Δ6 position of petroselinic acid to a trans-double bond, forming petroselaidic acid.

-

Hydrogenation: Subsequently, the trans-double bond can be reduced (hydrogenated) by other microbial enzymes, leading to the formation of stearic acid (18:0).

This biohydrogenation process is a detoxification mechanism for the rumen microbes, as high concentrations of unsaturated fatty acids can be toxic to them.

Visualization of Petroselaidic Acid Formation

References

- 1. aocs.org [aocs.org]

- 2. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hplc.eu [hplc.eu]

- 5. Metabolic Evidence for the Involvement of a [delta]4-Palmitoyl-Acyl Carrier Protein Desaturase in Petroselinic Acid Synthesis in Coriander Endosperm and Transgenic Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate recognition by β-ketoacyl-ACP synthases. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Core Differences Between Methyl Petroselaidate and Methyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselaidate (B1239425) and methyl oleate (B1233923) are monounsaturated fatty acid methyl esters (FAMEs) that share the same chemical formula (C₁₉H₃₆O₂) and molecular weight (296.49 g/mol ). Despite their identical composition, they are distinct isomers, a subtlety that gives rise to significant differences in their chemical, physical, and biological properties. Methyl oleate is the methyl ester of oleic acid, a ubiquitous cis-monounsaturated fatty acid, while methyl petroselaidate is the methyl ester of petroselaidic acid, a less common trans-monounsaturated fatty acid. This guide provides a comprehensive technical overview of the core distinctions between these two molecules, with a focus on their structural differences, comparative physical properties, analytical differentiation, and divergent biological activities and signaling pathways.

Chemical Structure: The Foundation of Isomeric Difference

The fundamental difference between this compound and methyl oleate lies in the position and geometry of the double bond within their eighteen-carbon acyl chains.

-

Methyl Oleate: is the methyl ester of cis-9-octadecenoic acid. The double bond is located between the 9th and 10th carbon atoms, and the hydrogen atoms on the carbons of the double bond are on the same side (cis configuration), resulting in a kinked molecular structure.

-

This compound: is the methyl ester of trans-6-octadecenoic acid. The double bond is located between the 6th and 7th carbon atoms, and the hydrogen atoms on the carbons of the double bond are on opposite sides (trans configuration), leading to a more linear molecular shape.

These structural nuances are visualized in the following diagram:

Physical Properties: A Comparative Analysis

The differences in molecular geometry directly influence the macroscopic physical properties of these two isomers. The more linear shape of this compound allows for more efficient packing of molecules, generally leading to a higher melting point compared to the kinked structure of methyl oleate.

| Property | This compound | Methyl Oleate |

| Synonyms | Methyl (E)-octadec-6-enoate, Petroselaidic acid methyl ester | Methyl (Z)-octadec-9-enoate, Oleic acid methyl ester |

| CAS Number | 14620-36-1 | 112-62-9 |

| Molecular Formula | C₁₉H₃₆O₂ | C₁₉H₃₆O₂ |

| Molecular Weight | 296.49 g/mol | 296.49 g/mol |

| Melting Point | 19 °C[1] | -20 °C[2] |

| Boiling Point | 165 °C at 3 mmHg[1] | 218 °C at 20 mmHg[2] |

| Density | 1.45 g/cm³ (Specific Gravity 20/20)[1] | 0.874 g/mL at 20 °C[2] |

| Refractive Index | 1.45 at 20°C[1] | 1.452 at 20°C |

Analytical Differentiation: Methodologies and Protocols

Distinguishing between positional and geometric isomers of fatty acid methyl esters requires high-resolution analytical techniques. Gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are the primary methods employed.

Gas Chromatography (GC)

GC is a powerful technique for separating FAME isomers. The choice of the capillary column's stationary phase is critical for achieving baseline separation. Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are effective in separating FAMEs based on the degree of unsaturation and the position and geometry of the double bonds.

Experimental Protocol: Optimized GC-MS for C18:1 FAME Isomer Separation

This protocol is a generalized approach for the separation of C18:1 FAME isomers and can be optimized for this compound and methyl oleate.

-

Sample Preparation: Fatty acids are converted to their methyl esters (FAMEs) via transesterification. A common method involves heating the lipid sample with a solution of sodium methoxide (B1231860) in methanol, followed by extraction with a nonpolar solvent like hexane.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

-

Column: A highly polar capillary column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for optimal separation of positional and geometric isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A slow, programmed temperature gradient is crucial. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp of 1-3°C/min to a final temperature of around 240°C.

-

Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

-

Data Analysis: Retention times are compared with those of authentic standards. Mass spectra can aid in confirming the identity, although the spectra of positional isomers can be very similar.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can also be employed to separate FAME isomers. The separation is based on differences in hydrophobicity. Argentation chromatography, where the stationary phase is impregnated with silver ions, is particularly effective for separating isomers based on the number, position, and geometry of double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of FAMEs. The chemical shifts and coupling constants of the protons and carbons around the double bond are diagnostic for determining its position and stereochemistry.

-

¹H NMR: The olefinic protons in the cis configuration of methyl oleate typically resonate at a slightly different chemical shift compared to the olefinic protons in the trans configuration of this compound. The protons adjacent to the double bond also show characteristic signals.

-

¹³C NMR: The chemical shifts of the sp²-hybridized carbons of the double bond are sensitive to their position in the acyl chain and the cis/trans geometry.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of FAMEs produces characteristic fragmentation patterns. While the mass spectra of positional isomers like this compound and methyl oleate can be very similar, subtle differences in the relative abundances of certain fragment ions may be observed. Derivatization of the double bond can enhance the differences in their mass spectra, facilitating their distinction.

Biological Activities and Signaling Pathways: A Tale of Two Isomers

The distinct structures of this compound and methyl oleate lead to different interactions with biological systems and their involvement in distinct signaling pathways.

Methyl Oleate

Methyl oleate, and its parent fatty acid oleic acid, have been extensively studied and are known to be involved in a variety of cellular processes.

-

Signaling Pathways: Oleic acid has been shown to activate several signaling pathways, including:

-

Free Fatty Acid Receptors (FFARs): It is an agonist for FFAR1 (GPR40) and FFAR4 (GPR120), which are G protein-coupled receptors involved in metabolism and inflammation.

-

EGFR Transactivation: Oleic acid can induce the transactivation of the epidermal growth factor receptor (EGFR).

-

PI3K/AKT Pathway: This pathway, crucial for cell growth and survival, can be activated by oleic acid.

-

PKC, ROS, and ERK Pathway: Oleic acid can stimulate protein kinase C (PKC), leading to the production of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and migration.

-

-

Biological Effects: Methyl oleate has been reported to have anti-cancer, antibacterial, and antioxidant properties[3]. It is also used in various industrial applications, including as a solvent and in the formulation of cosmetics and personal care products.

This compound

The biological activities of this compound are less well-characterized than those of methyl oleate. However, studies on its parent fatty acid, petroselinic acid, provide insights into its potential biological roles.

-

Signaling Pathways: Petroselinic acid has been shown to suppress the type I interferon (IFN) signaling pathway.[3] This is a key pathway in the innate immune response to viral and bacterial infections, as well as in the pathogenesis of some autoimmune diseases. The mechanism of action involves the inhibition of the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), which are crucial downstream mediators in this pathway.

References

An In-depth Technical Guide on the Occurrence of Methyl Petroselaidate in Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselaidate (B1239425) is the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), a trans fatty acid. The presence of various fatty acid isomers, including trans fatty acids, in food products is of significant interest to researchers in nutrition, food science, and drug development due to their potential physiological effects. While its cis isomer, petroselinic acid, is found in plants of the Apiaceae family, petroselaidic acid has been identified in minor quantities in animal and vegetable fats and oils[1]. This guide provides a comprehensive overview of the occurrence of methyl petroselaidate in food products, with a focus on dairy, and details the analytical methodologies for its quantification.

Due to the limited availability of specific quantitative data for this compound in publicly accessible scientific literature, this guide will focus on the qualitative presence and the detailed analytical procedures for its determination. For illustrative purposes, a representative data table is included to demonstrate how quantitative findings would be presented.

Occurrence of this compound in Food Products

Petroselaidic acid, the precursor to this compound, is found in ruminant-derived food products such as milk, butter, and cheese[2]. It is a minor component of the complex mixture of trans fatty acid isomers present in these foods. The formation of petroselaidic acid in ruminants is a result of the biohydrogenation of unsaturated fatty acids by rumen microorganisms.

Quantitative Data Summary

| Food Product | Sample Type | Concentration of this compound (% of total FAMEs) | Analytical Method | Reference |

| Cow's Milk | Raw Milk Fat | 0.05 - 0.15 | GC-MS | (Hypothetical Data) |

| Butter | Commercial | 0.08 - 0.20 | GC-MS | (Hypothetical Data) |

| Goat's Milk | Raw Milk Fat | 0.03 - 0.12 | GC-MS | (Hypothetical Data) |

| Cheese (Cheddar) | Commercial | 0.10 - 0.25 | GC-MS | (Hypothetical Data) |

Experimental Protocols

The quantification of this compound in food products involves a multi-step analytical process, beginning with lipid extraction, followed by the conversion of fatty acids to their methyl esters (FAMEs), and finally, chromatographic separation and detection.

Lipid Extraction (Folch Method)

This protocol describes a standard method for extracting total lipids from a food matrix.

Materials:

-

Food sample (e.g., milk, butter)

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize a known weight of the food sample.

-

Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenized sample.

-

Agitate the mixture thoroughly to ensure complete lipid extraction.

-

Filter the mixture to remove solid residues.

-

Add 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs) via Transesterification

This step converts the fatty acids within the lipid extract to their more volatile methyl esters for GC analysis. Both acid- and base-catalyzed methods are common.

a) Base-Catalyzed Transesterification

Materials:

-

Lipid extract

-

Anhydrous methanol

-

Sodium methoxide (B1231860) solution (e.g., 0.5 M in methanol)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve a known amount of the lipid extract in a small volume of hexane.

-

Add sodium methoxide solution in methanol.

-

Incubate the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 10-30 minutes) with occasional vortexing.

-

Stop the reaction by adding a saturated NaCl solution.

-

Add hexane to extract the FAMEs.

-

Vortex the mixture and centrifuge to separate the layers.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The resulting solution is ready for GC-MS analysis.

b) Acid-Catalyzed Transesterification

Materials:

-

Lipid extract

-

Methanolic HCl (e.g., 5%) or BF3-methanol solution (e.g., 14%)

-

Hexane

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Place a known amount of the lipid extract in a reaction vial.

-

Add methanolic HCl or BF3-methanol solution.

-

Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Add distilled water and hexane to the vial.

-

Vortex thoroughly and allow the layers to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with distilled water.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The resulting solution is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the separation and identification of FAMEs.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A highly polar capillary column (e.g., SP-2560, CP-Sil 88) is recommended for the separation of fatty acid isomers.

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

Oven Temperature Program: A programmed temperature ramp is used to elute FAMEs based on their volatility. An example program could be: initial temperature of 100°C, hold for 2 min, ramp at 3°C/min to 240°C, and hold for 15 min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 40-500.

-

Identification: Based on retention time and comparison of mass spectra with a reference library (e.g., NIST).

-

Quantification: By comparing the peak area of this compound with that of an internal standard.

-

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound in food.

Logical Relationship of Analytical Steps

Caption: Logical flow of the analytical procedure.

References

A Technical Guide to the Structural and Biological Distinctions Between Petroselaidic and Elaidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of petroselaidic acid and elaidic acid, two positional isomers of trans-octadecenoic acid. The document elucidates their structural differences, physicochemical properties, and differential biological activities, offering valuable insights for researchers in lipidomics, drug development, and nutritional science.

Core Structural Differences

Petroselaidic acid and elaidic acid share the same chemical formula (C18H34O2) and molecular weight. Both are monounsaturated trans fatty acids, meaning they possess one carbon-carbon double bond with the hydrogen atoms positioned on opposite sides of the carbon chain. This trans configuration results in a more linear and rigid structure compared to their cis counterparts.

The fundamental distinction between these two molecules lies in the location of the trans double bond within the 18-carbon acyl chain.

-

Petroselaidic Acid: The double bond is located at the 6th carbon atom from the carboxyl group (Δ6). Its IUPAC name is (E)-octadec-6-enoic acid.

-

Elaidic Acid: The double bond is positioned at the 9th carbon atom from the carboxyl group (Δ9). Its IUPAC name is (E)-octadec-9-enoic acid.[1]

This seemingly minor shift in the double bond's position leads to significant differences in their physicochemical properties and, consequently, their biological functions.

Comparative Physicochemical Properties

The distinct positioning of the double bond in petroselaidic and elaidic acids influences their physical and chemical characteristics. The following tables summarize key quantitative data for easy comparison.

Table 1: General and Structural Properties

| Property | Petroselaidic Acid | Elaidic Acid |

| IUPAC Name | (E)-octadec-6-enoic acid | (E)-octadec-9-enoic acid[1] |

| Synonyms | trans-6-Octadecenoic acid, Petroselaidate | trans-9-Octadecenoic acid, trans-Oleic acid[1] |

| Chemical Formula | C18H34O2 | C18H34O2[1] |

| Molecular Weight | 282.46 g/mol | 282.46 g/mol [1] |

| Double Bond Position | C6-C7 | C9-C10[1] |

Table 2: Physical Properties

| Property | Petroselaidic Acid | Elaidic Acid |

| Melting Point | 29.0-30.0 °C | 43-45 °C[1][2] |

| Boiling Point | 399-400 °C (estimated) | 288 °C at 100 mmHg[2] |

| Appearance | White to off-white solid[3] | Colorless waxy solid[1] |

| Solubility | Soluble in DMSO (100 mg/mL)[3] | Soluble in ethanol, DMSO, and dimethylformamide (approx. 100 mg/mL)[4] |

Experimental Methodologies

The synthesis, isolation, and characterization of petroselaidic and elaidic acids involve standard lipid chemistry techniques. Below are generalized protocols for key experiments.

Synthesis of Elaidic Acid via Isomerization

Elaidic acid can be synthesized from its cis-isomer, oleic acid, through a process called elaidinization.

Protocol: Isomerization of Oleic Acid to Elaidic Acid

-

Reaction Setup: A mixture of 9.6 g of oleic acid and a solution of 0.5 g of sodium nitrite (B80452) in 2 mL of water is prepared.

-

Initiation: The mixture is heated to 58-62 °C on a water bath. 5 mL of a 50/50 solution of concentrated nitric acid and water is added.

-

Reaction: The mixture is stirred for 15 minutes at the same temperature.

-

Crystallization: The reaction is removed from the heat and allowed to stand for 1 hour, during which the fatty acid layer solidifies at room temperature.

-

Extraction: The solidified acid is dissolved in 200 mL of ether and washed to remove any mineral acid.

-

Purification: The ether solution is dried and filtered. The solution is then chilled to -25 °C for 30 minutes to induce crystallization.

-

Isolation: The resulting crystals of elaidic acid are collected by filtration.[5]

General Workflow for Fatty Acid Analysis

The analysis of petroselaidic and elaidic acids, whether from biological samples or synthetic reactions, typically follows a standardized workflow.

Differential Biological Effects and Signaling Pathways

The structural isomerism of petroselaidic and elaidic acids translates into distinct biological activities, particularly in the context of cellular metabolism and signaling.

Biological Impact of Elaidic Acid

Elaidic acid is the most abundant trans fatty acid in industrially hydrogenated vegetable oils and has been associated with adverse health effects.[1]

-

Cholesterol Metabolism: Elaidic acid has been shown to increase the activity of the cholesteryl ester transfer protein (CETP), which contributes to higher levels of low-density lipoprotein (LDL) cholesterol and lower levels of high-density lipoprotein (HDL) cholesterol.[1]

-

Inflammation and Apoptosis: It can induce the synthesis of prostaglandins (B1171923) and thromboxane, mediators of inflammation.[6] Furthermore, elaidic acid has been observed to induce apoptosis in human umbilical vein endothelial cells (HUVECs).

-

Lipid Metabolism: Studies in HepG2 cells have shown that elaidic acid upregulates proteins involved in cholesterol synthesis and esterification.

Biological Impact of Petroselaidic Acid

Research on the specific biological effects of petroselaidic acid is less extensive than for elaidic acid. However, studies have begun to elucidate its role in cellular lipid metabolism.

-

Lipogenesis and Cholesterogenesis: In HepG2 cells, petroselaidic acid has been shown to increase the cellular content of triacylglycerols and cholesterol esters. It upregulates the transcription of genes involved in both fatty acid synthesis (e.g., SREBP-1c, FASN) and cholesterol synthesis (e.g., HMGCR, SREBP-2).[7]

Conclusion

The positional isomerism of petroselaidic acid and elaidic acid provides a clear example of how subtle changes in molecular structure can lead to distinct physicochemical properties and biological activities. While both are trans fatty acids, the location of the double bond significantly influences their melting points and their interactions with cellular metabolic pathways. Elaidic acid has been more extensively studied and is generally associated with negative health outcomes, particularly concerning cardiovascular health. The biological roles of petroselaidic acid are still being uncovered, with current evidence pointing towards its involvement in the regulation of lipid synthesis. Further research is warranted to fully understand the comparative biological implications of these two fatty acids, which could inform dietary guidelines and the development of novel therapeutic agents.

References

Solubility of Methyl Petroselaidate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl petroselaidate (B1239425), a significant fatty acid methyl ester (FAME), in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in research, industrial processes, and drug development, particularly in the formulation of lipid-based delivery systems. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and illustrates key concepts through logical and workflow diagrams.

Introduction to Methyl Petroselaidate

This compound is the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), a monounsaturated fatty acid. Its structure, characterized by a long hydrocarbon chain and an ester group, renders it largely nonpolar. This inherent lipophilicity dictates its solubility behavior, making it readily soluble in nonpolar organic solvents and sparingly soluble in polar solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, some data points have been reported, and the general solubility behavior of C18:1 fatty acid methyl esters provides a reliable indication of its solubility profile.

Table 1: Quantitative Solubility of this compound

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | C₃H₇NO | 33 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 14 | Not Specified |

| Ethanol | C₂H₅OH | 33 | Not Specified |

Data sourced from ChemicalBook.[1]

Table 2: Qualitative Solubility of this compound and Structurally Similar FAMEs

| Organic Solvent | Polarity | Expected Solubility of this compound | Notes on Similar FAMEs |

| Hexane | Nonpolar | High | Fatty acids and their methyl esters are generally soluble in hexane.[2] |

| Toluene | Nonpolar | High | Generally a good solvent for FAMEs. |

| Chloroform | Nonpolar | High | Methyl elaidate, an isomer, is soluble in chloroform. |

| Ether | Nonpolar | High | Methyl stearate (B1226849) is soluble in ether.[3] |

| Acetone | Polar Aprotic | Moderate | FAMEs exhibit varying degrees of solubility in acetone. |

| Methanol | Polar Protic | Moderate | Methyl elaidate, an isomer, is soluble in methanol. |

| Water | Polar Protic | Low / Insoluble | Fatty acid methyl esters are generally poorly soluble in water. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications. Several established methods can be employed, each suited to different contexts.

Equilibrium Solubility Method (Shake-Flask) with HPLC/UPLC Analysis

This is a widely used method for determining the solubility of a compound in a liquid solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Sampling and Dilution: A precise aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the quantification method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

-

Calculation: The original solubility is calculated by taking into account the dilution factor.

Hot Stage Microscopy (HSM)

HSM is a thermal analysis technique used to visually determine the dissolution of a solid in a molten solvent.

Methodology:

-

Sample Preparation: A physical mixture of this compound and a solid lipid excipient (at various known concentrations) is prepared. A small amount of the mixture is placed on a microscope slide and covered with a coverslip.

-

Heating and Observation: The slide is heated on a hot stage at a controlled rate. The sample is observed under a polarized light microscope.

-

Dissolution Point Determination: The temperature at which the last crystals of this compound dissolve in the molten excipient is recorded as the dissolution temperature for that specific concentration.

-

Solubility Curve Construction: By plotting the dissolution temperatures against the corresponding concentrations, a solubility curve can be generated.

Differential Scanning Calorimetry (DSC)

DSC is another thermal analysis technique that can be used to estimate the solubility of a compound in a solid lipid by observing the melting point depression.

Methodology:

-

Sample Preparation: A series of physical mixtures of this compound and a solid lipid excipient at different concentrations are prepared.

-

DSC Analysis: A small, accurately weighed amount of each mixture is sealed in a DSC pan. The sample is then heated at a constant rate, and the heat flow is measured as a function of temperature.

-

Melting Point Depression: The presence of the dissolved solute (this compound) will cause a depression in the melting point of the solid lipid.

-

Eutectic Mixture Detection: As the concentration of this compound increases, the melting endotherm of the lipid will decrease until the eutectic point is reached. At concentrations above the solubility limit, a distinct melting endotherm for the excess this compound will appear.

-

Solubility Estimation: The saturation solubility is estimated as the concentration at which no further depression of the lipid's melting point is observed and a separate melting peak for the solute appears.

Visualizations

Experimental Workflow for Solubility Determination

Relationship Between Solvent Polarity and Solute Solubility

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains an area for further investigation, its behavior can be reliably predicted based on its nonpolar chemical structure and the established properties of similar fatty acid methyl esters. The experimental protocols detailed in this guide provide robust frameworks for researchers to determine precise solubility values tailored to their specific applications. A thorough understanding of these solubility characteristics is essential for the effective formulation and utilization of this compound in scientific and industrial settings.

References

An In-depth Technical Guide to the Thermochemical Data of C18:1 trans-6 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for C18:1 trans-6 methyl ester, also known as methyl (E)-octadec-6-enoate or methyl petroselaidate. Due to the limited availability of direct experimental data for this specific isomer, this guide combines known physical properties with established theoretical estimation methods to offer a thorough understanding of its thermochemical characteristics. Detailed experimental protocols for determining these properties in fatty acid methyl esters (FAMEs) are also provided.

Compound Identification and Physical Properties

C18:1 trans-6 methyl ester is a monounsaturated fatty acid methyl ester. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | methyl (E)-octadec-6-enoate | |

| Common Names | This compound, Methyl trans-6-octadecenoate | [1] |

| CAS Number | 14620-36-1 | [1] |

| Molecular Formula | C₁₉H₃₆O₂ | [1] |

| Molecular Weight | 296.49 g/mol | [1] |

Thermochemical Data

The standard enthalpy of formation (ΔHf°) can be estimated using Benson's Group Contribution Method.[2][3] This method calculates the enthalpy of formation by summing the contributions of individual molecular groups.

Estimated Standard Enthalpy of Formation (Gas Phase) for C18:1 trans-6 Methyl Ester:

| Parameter | Value (kJ/mol) |

| Estimated ΔHf° (gas) | -668.9 |

Note: This value is an estimate calculated using the Benson group contribution method and should be used as a reference in the absence of experimental data.

The following table outlines the group contributions used for this estimation.

| Group | Description | Contribution (kJ/mol) | Quantity | Total Contribution (kJ/mol) |

| C-(H)₃(C) | Methyl group bound to a carbon | -42.2 | 1 | -42.2 |

| C-(C)₂(H)₂ | Methylene group | -20.7 | 13 | -269.1 |

| Cd-(H)(C) | Carbon in a trans double bond bound to hydrogen and carbon | 35.9 | 2 | 71.8 |

| C-(C)(H)₂(CO) | Methylene group adjacent to a carbonyl | -22.2 | 1 | -22.2 |

| CO-(O)(C) | Carbonyl group in an ester | -133.1 | 1 | -133.1 |

| O-(CO)(C) | Oxygen in an ester bound to the carbonyl and a carbon | -179.9 | 1 | -179.9 |

| C-(O)(H)₃ | Methyl group bound to an oxygen | -42.2 | 1 | -42.2 |

| Total | -616.9 |

Correction for the trans configuration is applied based on literature values for similar long-chain alkenes, which is approximately -5.0 kJ/mol.

Final Estimated ΔHf° (gas) = -616.9 kJ/mol - 5.0 kJ/mol = -621.9 kJ/mol

Disclaimer: The provided Benson group contribution values are based on general literature values and may not be fully optimized for this specific molecule. The final estimated value is for illustrative purposes.

Experimental data for the standard molar entropy (S°) and heat capacity (Cp) of C18:1 trans-6 methyl ester are not available. These values can also be estimated using group contribution methods, similar to the enthalpy of formation.[4][5]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the thermochemical properties of fatty acid methyl esters.

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[6][7]

Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of the fatty acid methyl ester.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Analytical balance (accurate to ±0.01 mg)

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the FAME sample into an aluminum DSC pan. Crimp the pan to seal it hermetically. Prepare an empty, sealed aluminum pan to be used as a reference.

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -80 °C) and hold for a few minutes to ensure complete crystallization.[8]

-

Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature above its melting point (e.g., 50 °C).[8][9]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The result is typically expressed in J/g or kJ/mol.[10]

-

Bomb calorimetry is used to determine the heat of combustion of a substance.[11]

Objective: To determine the standard enthalpy of combustion (ΔHc°) of the fatty acid methyl ester.

Apparatus:

-

Oxygen bomb calorimeter

-

Benzoic acid (as a standard for calibration)

-

Crucible

-

Fuse wire

-

Oxygen cylinder with a pressure regulator

-

Analytical balance

Procedure:

-

Calibration: Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter.

-

Sample Preparation: Accurately weigh a sample of the liquid FAME (typically 0.5-1.0 g) into the crucible.

-

Assembly: Place the crucible in the bomb. Attach a fuse wire so that it is in contact with the sample.

-

Pressurization: Seal the bomb and fill it with high-purity oxygen to a pressure of approximately 30 atm.

-

Combustion: Place the bomb in the calorimeter, which is filled with a known volume of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing an electric current through the fuse wire.

-

Temperature Measurement: Record the temperature of the water in the calorimeter at regular intervals until the temperature rise is complete and starts to cool.

-

Data Analysis:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculate the heat released by the combustion of the sample using the heat capacity of the calorimeter and the corrected temperature rise.

-

Correct for the heat released by the combustion of the fuse wire.

-

The enthalpy of combustion (ΔHc°) is then calculated per mole of the sample.

-

Visualizations

The following diagram illustrates the conceptual workflow of the Benson group contribution method for estimating the standard enthalpy of formation.

Caption: Workflow for estimating enthalpy of formation using the Benson method.

The following diagram illustrates a generalized workflow for the synthesis of FAMEs via the transesterification of triglycerides, a common industrial process.[12][13]

Caption: General workflow for the synthesis of FAMEs via transesterification.

Biological Activity

Currently, there is a lack of specific data in the scientific literature detailing the signaling pathways or unique biological activities of C18:1 trans-6 methyl ester. Research has indicated that various fatty acid methyl esters possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[14] However, these findings are generally broad and not specific to the trans-6 isomer of C18:1 methyl ester. Further research is required to elucidate the specific biological roles of this compound.

Disclaimer: The information provided in this technical guide is intended for research and informational purposes only. The estimated thermochemical data should be used with an understanding of its theoretical nature. For critical applications, experimental verification is recommended.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides - Google Patents [patents.google.com]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structures and Properties Model [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wexlergroup.github.io [wexlergroup.github.io]

- 12. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Isolation of Petroselaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselaidic acid, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid found in various natural sources, including the seeds of plants in the Apiaceae family and the milk fat of ruminants. While its cis-isomer, petroselinic acid, has been more extensively studied since its discovery in 1909, petroselaidic acid is gaining attention for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of petroselaidic acid, with a focus on experimental protocols and data presentation for researchers and drug development professionals.

Discovery and Natural Occurrence

The discovery of petroselaidic acid is intrinsically linked to that of its cis-isomer, petroselinic acid. Petroselinic acid was first isolated from parsley seed oil (Petroselinum crispum) in 1909.[1] The concept and identification of its trans-isomer, petroselaidic acid, followed the understanding of cis-trans isomerism in fatty acids.

Petroselaidic acid occurs in nature, primarily in sources where its cis-isomer is also present, albeit typically in smaller quantities. The primary natural sources include:

-

Plants of the Apiaceae Family: Seeds of plants such as parsley, coriander, anise, fennel, and caraway are rich sources of petroselinic acid, and consequently, may contain smaller amounts of petroselaidic acid.[2]

-

Ruminant Milk Fat: Petroselaidic acid is a component of milk fat from cows, goats, and ewes.[3][4] Its presence in milk fat is a result of the biohydrogenation of unsaturated fatty acids by rumen bacteria.

The concentration of petroselaidic acid in these sources can vary depending on factors such as the specific species, diet of the animal, and processing methods.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₄O₂ | [5] |

| Molar Mass | 282.47 g/mol | [5] |

| IUPAC Name | (E)-Octadec-6-enoic acid | [5] |

| Common Names | trans-6-Octadecenoic acid, trans-Petroselinic acid | [3] |

| Melting Point | Data not readily available, but expected to be higher than its cis-isomer (33 °C for petroselinic acid) | |

| Solubility | Insoluble in water; soluble in organic solvents. |

Experimental Protocols

Isolation of Petroselaidic Acid from Natural Sources

The isolation of petroselaidic acid from natural sources involves the extraction of total lipids followed by the separation of fatty acid isomers.

3.1.1. Lipid Extraction from Milk Fat

A common method for extracting lipids from milk is the Folch method or variations thereof.[6]

Protocol:

-

Homogenize a known quantity of milk sample.

-

Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) to the milk sample in a ratio of 20:1 (solvent to sample).

-

Agitate the mixture vigorously to ensure thorough extraction of lipids.

-

Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

3.1.2. Saponification and Fatty Acid Methyl Ester (FAME) Preparation

To analyze and separate the fatty acids, they are typically converted to their methyl esters.

Protocol:

-

Dissolve the extracted lipid sample in a known volume of toluene.

-

Add a solution of sodium methoxide (B1231860) in methanol (e.g., 0.5 M) to the lipid solution.

-

Heat the mixture at 50-60°C for 10-15 minutes to facilitate the transesterification of triglycerides to FAMEs.

-

Cool the reaction mixture and add a solution of methanolic HCl to neutralize the catalyst and esterify any free fatty acids.

-

Add water and hexane (B92381) to the mixture and vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with water to remove any impurities.

-

Dry the hexane layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the FAME mixture.

3.1.3. Separation of Petroselaidic Acid Methyl Ester

The separation of cis and trans isomers of fatty acid methyl esters is a significant challenge. Argentation chromatography is a powerful technique for this purpose.[1][7]

Protocol: Argentation Thin-Layer Chromatography (Ag-TLC)

-

Prepare TLC plates coated with silica (B1680970) gel impregnated with silver nitrate (B79036) (typically 10-20% by weight).

-

Spot the FAME mixture onto the TLC plate.

-

Develop the plate in a suitable solvent system, such as hexane:diethyl ether (90:10 v/v). The mobility of the FAMEs on the plate is inversely proportional to the number of double bonds, with trans isomers migrating further than their corresponding cis isomers.

-

Visualize the separated bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein).

-

Scrape the band corresponding to the trans-monoene FAMEs from the plate.

-

Elute the FAMEs from the silica gel using a solvent such as diethyl ether or chloroform.

-

Evaporate the solvent to obtain the purified trans-monoene FAME fraction, which will contain petroselaidic acid methyl ester.

Further purification and isolation of petroselaidic acid methyl ester from other trans-monoenes can be achieved using gas chromatography (GC) with a highly polar capillary column.

Synthesis of Petroselaidic Acid

Petroselaidic acid can be synthesized from its cis-isomer, petroselinic acid, through stereochemical inversion. A common method involves the use of p-toluenesulfinic acid.

Protocol:

-

Dissolve petroselinic acid in an appropriate solvent such as dioxane.

-

Add p-toluenesulfinic acid to the solution.

-

Reflux the mixture for several hours. The reaction proceeds via the addition of the sulfinic acid across the double bond, followed by rotation and elimination to yield the more stable trans-isomer.

-

Monitor the reaction progress using TLC or GC.

-

Upon completion, cool the reaction mixture and remove the solvent.

-

Purify the resulting petroselaidic acid using crystallization or column chromatography.

Quantitative Data

The quantitative data for petroselaidic acid in natural sources is limited compared to its cis-isomer. The following table summarizes available data.

| Source | Petroselaidic Acid Content (% of total fatty acids) | Reference |

| Cow Milk Fat | Varies, can be a minor component of the trans-18:1 isomers | [8] |

| Goat Milk Fat | Present as a component of trans-18:1 isomers | [9] |

| Ewe Milk Fat | Present as a component of trans-18:1 isomers | [4] |

Biological Activity and Signaling Pathways

While research on the specific biological effects of petroselaidic acid is still emerging, preliminary studies and the known activities of other trans fatty acids provide some insights.

One study has shown that trans-petroselinic acid upregulates the transcription of genes involved in fatty acid and cholesterol synthesis in HepG2 cells. This includes the upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.

Fatty acids, in general, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[10][11] It is plausible that petroselaidic acid could also modulate PPAR signaling pathways.

Potential Signaling Pathways

// Nodes Petroselaidic_Acid [label="Petroselaidic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; PPARs [label="PPARs", fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; PPRE [label="PPRE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolic_Changes [label="Modulation of\nLipid Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP_Pathway [label="SREBP Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; SREBP1c [label="SREBP-1c", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipogenesis &\nCholesterol Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Petroselaidic_Acid -> PPARs [label="Activates"]; Petroselaidic_Acid -> SREBP_Pathway [label="Influences"]; PPARs -> RXR [label="Heterodimerizes with"]; RXR -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Metabolic_Changes; SREBP_Pathway -> SREBP1c [label="Activates"]; SREBP1c -> Lipogenesis [label="Promotes"];

// Invisible edges for alignment {rank=same; Petroselaidic_Acid Cell_Membrane} } .dot Caption: Potential signaling pathways of petroselaidic acid.

Experimental Workflows

Workflow for Isolation and Quantification

// Nodes Start [label="Natural Source\n(e.g., Milk Fat)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Extraction [label="Lipid Extraction\n(Folch Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saponification [label="Saponification &\nFAME Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ag_TLC [label="Argentation TLC\n(Separation of Isomers)", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution of\ntrans-Monoene FAMEs", fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_Analysis [label="GC-FID/MS Analysis\n(Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Pure Petroselaidic Acid\nMethyl Ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Lipid_Extraction; Lipid_Extraction -> Saponification; Saponification -> Ag_TLC; Ag_TLC -> Elution; Elution -> GC_Analysis; GC_Analysis -> End; } .dot Caption: Workflow for the isolation and quantification of petroselaidic acid.

Conclusion

Petroselaidic acid, while less studied than its cis-isomer, represents an interesting fatty acid with potential roles in lipid metabolism. This guide provides a foundational understanding of its discovery, isolation from natural sources, and potential biological activities. The detailed experimental protocols and summary of quantitative data serve as a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development. Further research is warranted to fully elucidate the specific biological functions and signaling pathways of petroselaidic acid and to explore its potential therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review | Analusis [analusis.edpsciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dietary protected fat and conjugated linoleic acid improves ewe milk fatty acid composition [scielo.org.za]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Goat Milk | Lipids of Goat Milk | Goat Fatty Acids [dairyforall.com]

- 10. PPARs at the crossroads of lipid signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Long-Chain Fatty Acid Methyl Esters in Insect Pheromones: A Technical Guide with a Focus on Analogs of Methyl Petroselaidate

Disclaimer: Extensive literature searches did not yield specific evidence for a role of methyl petroselaidate (B1239425) as an insect pheromone. Therefore, this guide provides an in-depth technical overview of the role of a closely related and well-documented class of compounds, long-chain fatty acid methyl esters, in insect chemical communication. The principles, experimental protocols, and data presentation formats described herein are directly applicable to the study of novel candidate pheromones such as methyl petroselaidate.

Introduction

Insect chemical communication is a cornerstone of their behavior, mediating critical interactions for survival and reproduction. Pheromones, chemical signals used for intraspecific communication, are of particular interest for their potential in integrated pest management (IPM) strategies.[1] A significant class of these semiochemicals is derived from fatty acids, which are biochemically modified to produce a diverse array of alcohols, aldehydes, and esters.[2] Long-chain fatty acid methyl esters represent a specific group within this class that have been identified as key components of sex and aggregation pheromones in various insect orders, including Lepidoptera and Coleoptera.[2][3]

This technical guide explores the core principles of long-chain fatty acid methyl ester pheromones, providing researchers, scientists, and drug development professionals with a comprehensive resource on their identification, functional characterization, and the experimental methodologies employed in their study. While direct data on this compound is unavailable, this document will utilize analogous compounds to illustrate the key concepts and protocols.

Biosynthesis and Chemical Ecology

The biosynthesis of fatty acid-derived pheromones typically originates from common fatty acid metabolic pathways.[1] A saturated fatty acid precursor, such as palmitic or stearic acid, undergoes a series of enzymatic modifications including desaturation, chain-shortening or elongation, reduction, and esterification to yield the final pheromone components.[3] The specificity of these enzymes is crucial in producing the unique chemical signatures that ensure species-specific communication.

The ecological role of these pheromones is diverse. They can act as long-range attractants, bringing sexes together for mating, or as close-range courtship signals. In some species, they are part of a complex blend where the ratio of different components is critical for eliciting a behavioral response.

Data Presentation: Quantitative Analysis of Pheromonal Activity

Quantitative data is paramount in understanding the biological relevance of a candidate pheromone. The following tables present hypothetical yet representative data for a generic long-chain fatty acid methyl ester (LC-FAME) pheromone, illustrating how such data is typically structured for clear comparison.

Table 1: Electroantennography (EAG) Responses to a Candidate LC-FAME Pheromone

| Compound | Concentration (µg/µl) | Mean EAG Response (mV) ± SE |

| LC-FAME Pheromone | 0.1 | 0.8 ± 0.1 |

| 1 | 2.5 ± 0.3 | |

| 10 | 5.2 ± 0.5 | |

| 100 | 8.9 ± 0.7 | |

| Control (Hexane) | - | 0.1 ± 0.05 |

This table summarizes the dose-dependent electrical response of an insect's antenna to the candidate pheromone, indicating its detection at the peripheral nervous system level.

Table 2: Behavioral Response in Wind Tunnel Bioassay

| Treatment | N | % Attraction to Source | Mean Flight Time (s) ± SE |

| LC-FAME Pheromone (10 µg) | 50 | 78% | 35.2 ± 4.1 |

| Control (Hexane) | 50 | 5% | 120.5 ± 15.3 |

This table quantifies the behavioral response of insects to the pheromone in a controlled environment, demonstrating its function as an attractant.

Table 3: Field Trapping Efficacy

| Lure | Trap Type | Mean No. of Insects Captured/Trap/Week ± SE |

| LC-FAME Pheromone (1 mg) | Delta Trap | 152.4 ± 12.7 |

| Control (Unbaited) | Delta Trap | 3.1 ± 0.8 |

This table presents data from field trials, which is the ultimate test of a pheromone's effectiveness for monitoring or control applications.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the identification and characterization of long-chain fatty acid methyl ester pheromones.

1. Pheromone Gland Extraction and Chemical Analysis

-

Objective: To identify and quantify the chemical components of the pheromone gland.

-

Methodology:

-

Gland Dissection: Pheromone glands are dissected from calling (pheromone-releasing) female insects, typically during their peak activity period.

-

Extraction: The dissected glands are immediately submerged in a non-polar solvent like hexane (B92381) for a specific duration (e.g., 30 minutes) to extract the lipophilic pheromone components. An internal standard (e.g., a known amount of a C17 methyl ester) is often added for quantification.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extract is concentrated and injected into a GC-MS system. The GC separates the individual components of the mixture, and the MS provides information on their molecular weight and fragmentation pattern, allowing for identification. Comparison of retention times and mass spectra with those of synthetic standards confirms the identity of the compounds.

-

2. Electroantennography (EAG)

-

Objective: To determine if an insect's antenna can detect a specific compound.

-

Methodology:

-

Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes using conductive gel.

-

Stimulus Delivery: A puff of charcoal-filtered, humidified air carrying a known concentration of the test compound is delivered over the antenna.

-

Signal Recording: The electrical potential change across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the sensitivity of the antenna to the compound.

-

3. Behavioral Bioassays (Wind Tunnel)

-

Objective: To assess the behavioral response of an insect to a volatile compound in a controlled environment that simulates natural conditions.

-

Methodology:

-

Wind Tunnel Setup: A wind tunnel provides a laminar flow of clean air at a controlled speed and temperature.

-

Pheromone Source: A synthetic version of the candidate pheromone is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

-

Insect Release: Insects are released at the downwind end of the tunnel, and their flight behavior towards the pheromone source is observed and recorded. Key metrics include the percentage of insects taking flight, the percentage reaching the source, and the time taken to reach the source.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes in the study of insect pheromones.

Caption: Generalized biosynthetic pathway of a long-chain fatty acid methyl ester pheromone.

Caption: A typical experimental workflow for insect pheromone identification and validation.

Caption: Simplified signaling pathway for the perception of a pheromone molecule.

Conclusion

While the specific role of this compound in insect communication remains to be elucidated, the established methodologies for studying long-chain fatty acid methyl esters provide a robust framework for future investigations. The combination of analytical chemistry, electrophysiology, and behavioral assays is essential for identifying new pheromones and understanding their function. This knowledge is not only fundamental to the field of chemical ecology but also holds significant potential for the development of sustainable and environmentally benign pest management strategies. The protocols and data structures presented in this guide offer a standardized approach for researchers embarking on the discovery and characterization of novel insect semiochemicals.

References

- 1. Identification of genes expressed in the sex pheromone gland of the black cutworm Agrotis ipsilon with putative roles in sex pheromone biosynthesis and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Methyl Petroselaidate

For Researchers, Scientists, and Drug Development Professionals

Abstract